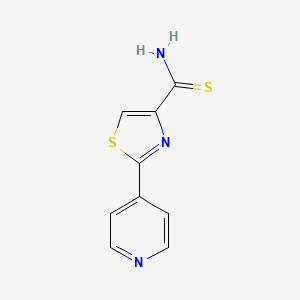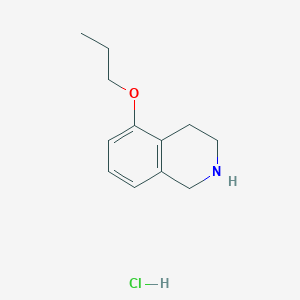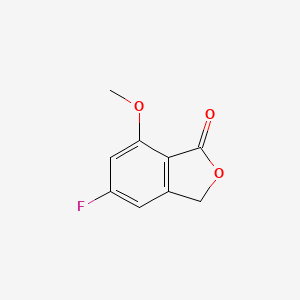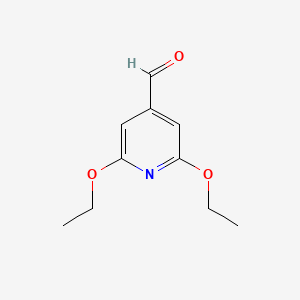![molecular formula C22H41NO2 B13930902 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine CAS No. 56630-37-6](/img/structure/B13930902.png)
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine is a chemical compound with the molecular formula C22H41NO2 and a molecular weight of 351.566 g/mol . It is known for its unique structure, which includes a pyrrolidine ring and an oxirane (epoxide) group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine typically involves the following steps:
Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxirane intermediate under basic conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine can be compared with other similar compounds, such as:
1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine: This compound has a similar structure but may differ in its reactivity and applications.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
56630-37-6 |
|---|---|
Fórmula molecular |
C22H41NO2 |
Peso molecular |
351.6 g/mol |
Nombre IUPAC |
8-(3-octyloxiran-2-yl)-1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-5-7-10-15-20-21(25-20)16-11-8-6-9-12-17-22(24)23-18-13-14-19-23/h20-21H,2-19H2,1H3 |
Clave InChI |
DUDNHPSYIYFCMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCCC(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)




![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)




